Product packaging for Colterol hydrochloride(Cat. No.:CAS No. 52872-37-4)

Colterol hydrochloride

Cat. No.: B583586
CAS No.: 52872-37-4
M. Wt: 261.74 g/mol
InChI Key: GWQNMEFTYFDDKD-UHFFFAOYSA-N
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Description

Historical Trajectories and Foundational Discoveries in Related Chemical Entities

The development of colterol (B100066) is deeply rooted in the broader history of sympathomimetic amine research, which aimed to create effective bronchodilators with minimal side effects. The journey began with non-selective β-adrenergic agonists like isoprenaline, which, despite its efficacy, had significant cardiac effects due to its action on β1-receptors. pharmaguideline.com This lack of selectivity spurred the quest for agents that could preferentially target the β2-adrenergic receptors located in the bronchial smooth muscle.

A significant breakthrough in this area was the development of the prodrug concept, leading to the creation of bitolterol (B1667532). ebi.ac.uknih.gov Bitolterol was designed as an inactive ester prodrug that, upon administration, is hydrolyzed by esterases—enzymes highly concentrated in the lung—to release the active catecholamine, colterol (also known as N-t-butylarterenol). ebi.ac.uknih.govnih.gov This innovative approach offered a dual advantage: it protected the catechol hydroxyl groups of colterol from rapid metabolism by catechol-O-methyltransferase (COMT) before reaching the target tissue, and it allowed for localized activation within the lungs, thereby enhancing its therapeutic index. pharmaguideline.com

The foundational research on bitolterol demonstrated that its bronchodilatory effects were entirely attributable to its conversion to colterol. nih.gov Studies in animal models and early clinical trials confirmed that colterol itself was a potent β2-adrenergic agonist. ebi.ac.uk The chemical structure of colterol, particularly the N-tert-butyl group, confers its β2-selectivity, a deliberate modification from the N-isopropyl group of the less selective isoprenaline. pharmaguideline.com This targeted design, realized through the bitolterol prodrug strategy, represents a key milestone in the evolution of respiratory pharmacology, moving from broad-acting agents to more specific and localized therapies.

Current Academic Significance and Emerging Research Paradigms for Colterol Hydrochloride

In the contemporary research landscape, this compound has transitioned from a mere metabolite of clinical interest to a sophisticated pharmacological tool for investigating the intricacies of G protein-coupled receptors (GPCRs). Its well-defined activity as a full β-adrenergic agonist makes it an ideal reference compound in advanced biochemical and biophysical assays.

A prominent example of its current academic significance is its use in hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies to probe the conformational dynamics of the β1-adrenergic receptor (β1AR). nih.govresearchgate.net In recent research, scientists employed this compound, alongside the classic agonist isoprenaline, to investigate ligand-induced structural changes in the receptor. These studies have provided high-resolution insights into how agonist binding alters the receptor's shape, particularly in intracellular loop 1 (ICL1), a region critical for G protein recruitment and the initiation of cellular signaling cascades. nih.govresearchgate.net Such research is fundamental to understanding the molecular basis of drug efficacy and specificity.

Emerging research paradigms also point to the use of this compound in exploring biased agonism, a phenomenon where a ligand can selectively activate one signaling pathway over another at the same receptor. A forthcoming study in 2025 indicates the use of this compound in the investigation of GRK-biased adrenergic agonists as potential treatments for type 2 diabetes and obesity, highlighting its role in dissecting novel therapeutic pathways. researchgate.net Furthermore, the availability of isotopically labeled versions, such as Colterol-d9, underscores its value as a precise tool for metabolic and pharmacokinetic studies in preclinical drug development. pharmaffiliates.com

Rationale and Scope of Comprehensive Scholarly Inquiry

A comprehensive scholarly inquiry into this compound is warranted by its unique dual identity: it is both the endpoint of a clever prodrug strategy and a key starting point for fundamental research into receptor pharmacology. Its story encapsulates a critical chapter in medicinal chemistry—the move towards targeted, tissue-selective therapies. Simultaneously, its ongoing use in cutting-edge research on GPCR dynamics and biased signaling demonstrates its enduring relevance as a molecular probe.

The scope of this inquiry is therefore to dissect these two facets. It focuses on the chemical and biological properties that made colterol an effective agonist and a suitable candidate for the prodrug approach with bitolterol. It further delves into its modern applications in academic research, where it helps to unravel complex biological mechanisms at a molecular level. By concentrating solely on these aspects, this analysis provides a detailed, research-focused perspective that is distinct from clinical reviews, offering valuable insights for medicinal chemists, pharmacologists, and structural biologists.

Physicochemical Properties of Colterol and this compound

PropertyValue (Colterol)Value (this compound)Reference
Molecular Formula C₁₂H₁₉NO₃C₁₂H₂₀ClNO₃ nih.govscbt.com
Molecular Weight 225.28 g/mol 261.75 g/mol nih.govscbt.com
IUPAC Name 4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol;hydrochloride nih.govscbt.com
CAS Number 18866-78-952872-37-4 nih.govscbt.com
Physical Description SolidSolid scbt.com
XLogP3 -0.4Not Available nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20ClNO3 B583586 Colterol hydrochloride CAS No. 52872-37-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3.ClH/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8;/h4-6,11,13-16H,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQNMEFTYFDDKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747304
Record name 4-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52872-37-4
Record name Colterol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052872374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COLTEROL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E61IGY13UF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Strategies and Chemical Pathways of Colterol Hydrochloride

Chemical Synthesis Methodologies

The creation of Colterol (B100066) Hydrochloride is achieved through structured chemical synthesis, which also allows for the production of its specific isomers and isotopically labeled analogs for research purposes.

Established Synthetic Routes and Reaction Mechanisms for Colterol Hydrochloride

The synthesis of Colterol, chemically known as 4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol, typically involves the reaction of a protected catechol derivative with an appropriate amino compound. nih.govwikipedia.org A common strategy begins with a protected dihydroxyacetophenone.

A representative synthetic route starts with 2-chloro-1-(3,4-dihydroxyphenyl)ethan-1-one. The two hydroxyl groups on the phenyl ring are often protected to prevent unwanted side reactions. The protected ketone then undergoes a reaction with tert-butylamine (B42293), where the amine displaces the chlorine atom in a nucleophilic substitution reaction to form an α-amino ketone. The subsequent step involves the reduction of the ketone group to a secondary alcohol, yielding Colterol. acs.org Finally, treatment with hydrochloric acid forms the hydrochloride salt.

The key reaction mechanisms involved are:

Nucleophilic Acyl Substitution: The tert-butylamine acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom.

Reduction: The ketone is reduced to a secondary alcohol, typically using a reducing agent like sodium borohydride. This step creates the chiral center of the molecule.

Salt Formation: The basic amine group of Colterol reacts with hydrochloric acid in an acid-base reaction to form the stable and water-soluble hydrochloride salt.

Interactive Table: Key Synthetic Reactions for Colterol

Step Reaction Type Reactants Product Purpose
1 Nucleophilic Substitution 2-chloro-1-(3,4-dihydroxyphenyl)ethan-1-one, tert-butylamine 1-(3,4-Dihydroxyphenyl)-2-(tert-butylamino)ethan-1-one Formation of the α-amino ketone intermediate. acs.org
2 Ketone Reduction 1-(3,4-Dihydroxyphenyl)-2-(tert-butylamino)ethan-1-one, Reducing Agent (e.g., NaBH₄) Colterol Creation of the secondary alcohol and the chiral center.
3 Salt Formation Colterol, Hydrochloric Acid (HCl) This compound To produce a stable, crystalline salt form.

Synthesis of Stereoisomers and Isotopic Analogs (e.g., Colterol-d9 Hydrochloride)

The biological activity of chiral molecules like Colterol can reside in a single stereoisomer. Therefore, stereoselective synthesis is crucial. Asymmetric synthesis methods are employed to produce specific enantiomers, such as (R)-Colterol. This can be achieved by using chiral catalysts during the reduction step, a technique known as asymmetric transfer hydrogenation, which can yield enantiomerically pure products. acs.orgchemhume.co.uk

Isotopically labeled analogs, such as Colterol-d9 Hydrochloride, are vital tools in pharmacokinetic studies to trace the metabolism of the drug without altering its biological activity. The synthesis of Colterol-d9 involves the use of deuterated reagents. For instance, an intermediate like 1-(4-(Benzyloxy)-3-methoxyphenyl)-2-(tert-butylamino)ethanone-D9 Hydrochloride can be utilized in the synthesis of deuterated Colterol metabolites. mycafe24.com The deuterium (B1214612) atoms are strategically placed on the tert-butyl group, which is less susceptible to metabolic cleavage, ensuring the label remains on the molecule during biological processing. medchemexpress.com

Precursor Chemical Compounds and Derivatives in Synthetic Processes

The synthesis of this compound relies on several key precursor chemicals and the generation of specific derivatives.

Interactive Table: Precursors and Derivatives in Colterol Synthesis

Compound Name Role in Synthesis Chemical Class
2-Chloro-1-(3,4-dihydroxyphenyl)ethan-1-one Starting Material Halogenated Ketone
tert-Butylamine Reagent Primary Amine
1-(3,4-Dihydroxyphenyl)-2-(tert-butylamino)ethan-1-one Intermediate α-Amino Ketone
Hydrochloric Acid Reagent Inorganic Acid

Bitolterol (B1667532), a di-p-toluate ester of Colterol, is a notable derivative that functions as a prodrug. nih.govslideshare.net In the body, it is hydrolyzed by esterases to release the active Colterol molecule. nih.gov Other synthetic derivatives may be created for research or to modify the compound's properties. nih.govajchem-a.commdpi.comnih.govlabmanager.com

Impurity Profiling and Control in Synthetic Preparations

Ensuring the purity of active pharmaceutical ingredients (APIs) like this compound is a critical aspect of pharmaceutical manufacturing, mandated by regulatory agencies. perkinelmer.compharmaffiliates.com Impurity profiling involves the identification, quantification, and control of all potential and actual impurities that may arise during synthesis and storage. registech.compharmtech.com

Impurities can originate from several sources:

Starting Materials: Unreacted precursors or contaminants within the initial chemical feedstocks.

Intermediates: Incomplete conversion of intermediates to the final product.

By-products: Formed from side reactions occurring during the main synthesis.

Degradation Products: Resulting from the breakdown of the API during manufacturing or upon storage. pharmtech.com

Control strategies are implemented throughout the development process to minimize impurities. grace.comresearchgate.net These include optimizing reaction conditions (temperature, pressure, reaction time) to reduce side-product formation, vetting the purity of starting materials, and developing robust purification methods like crystallization or chromatography. registech.com Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to detect and characterize impurities at very low levels. ajpaonline.comrasayanjournal.co.in

Interactive Table: Potential Impurities in this compound Synthesis

Potential Impurity Source Control Strategy
Unreacted 2-chloro-1-(3,4-dihydroxyphenyl)ethan-1-one Incomplete reaction with tert-butylamine Optimization of reaction stoichiometry and conditions; HPLC purification.
Over-alkylated products Side reaction of the amine Control of stoichiometry; purification.
1-(3,4-Dihydroxyphenyl)-2-(tert-butylamino)ethan-1-one (keto-intermediate) Incomplete reduction Use of efficient reducing agents; monitoring reaction completion; purification.
Oxidized catechol species Degradation of the dihydroxyphenyl group Use of antioxidants; control of atmospheric exposure; storage under inert gas.

Exploratory Research into Hypothetical Biosynthetic Pathways in Relevant Biological Systems

While Colterol is a synthetic compound, its structure is analogous to naturally occurring catecholamines like norepinephrine. This allows for hypothetical exploration of its biosynthesis. Natural catecholamines are synthesized in the body from the amino acid L-tyrosine via the shikimic acid pathway. iptsalipur.org This pathway involves a series of enzymatic reactions including hydroxylation, decarboxylation, and N-methylation.

A hypothetical biosynthetic pathway for Colterol could be envisioned within the framework of synthetic biology. nih.gov This would involve engineering a microbial or cellular system with a customized enzymatic cascade. Such a system would need to incorporate the fundamental steps from the natural catecholamine pathway but would require a novel enzyme, a specific N-alkyltransferase, capable of adding a tert-butyl group to the amino side chain instead of the methyl group seen in the synthesis of epinephrine (B1671497).

In a more direct biological context, Colterol is produced in the human body through the metabolic conversion of its prodrug, Bitolterol. nih.gov After administration, Bitolterol is distributed throughout the body and is hydrolyzed by non-specific esterase enzymes present in tissues to release two molecules of p-toluic acid and one molecule of the active drug, Colterol. nih.govslideshare.net This metabolic activation is a well-defined biological pathway that produces Colterol at its site of action.

Molecular and Cellular Pharmacology: Preclinical Investigations

In Vitro Receptor Binding and Ligand-Receptor Interactions

The preclinical assessment of Colterol (B100066) Hydrochloride has focused on delineating its interaction with adrenergic receptors at a molecular level. These investigations are foundational to understanding its pharmacological profile, specifically its affinity and selectivity for beta-adrenoceptor subtypes.

Studies exploring the binding kinetics of various ligands at the β1-adrenoceptor have shown that hydrophobic properties can directly influence the association rate and affinity. nih.gov While Colterol is primarily a β2-agonist, it also exhibits significant activity at the β1-adrenoceptor, with a coupling activity similar to the full agonist Isoprenaline. biorxiv.org Its selectivity is therefore not absolute. The kinetic selectivity of a drug is determined by differences in the association and dissociation rates at different receptor subtypes. For instance, a compound may exhibit selectivity for one receptor subtype over another due to a significantly slower dissociation rate from its preferred target. nih.govresearchgate.net The characterization for Colterol would involve comparing its kinetic constants (k_on, k_off) at human β1, β2, and β3-adrenoceptors, typically expressed in stable, recombinant cell lines. nih.govdrugbank.com

Radioligand binding assays are a cornerstone for quantifying the affinity of a ligand for a receptor. nih.govgiffordbioscience.com These assays utilize a radiolabeled compound (a radioligand) that is known to bind to the target receptor with high affinity and specificity. For beta-adrenoceptors, commonly used radioligands include [3H]-CGP 12177 and [3H]-DHA. nih.govnih.gov

Two primary types of assays are employed:

Saturation Assays: In these experiments, increasing concentrations of the radioligand are incubated with a preparation of cells or membranes expressing the receptor. This allows for the determination of the radioligand's own affinity (K_D) and the total number of receptors in the preparation (B_max). nih.govperceptive.com

Competition Assays: To determine the binding affinity of an unlabeled compound like Colterol Hydrochloride, competition experiments are performed. A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. giffordbioscience.com The unlabeled compound competes with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can be converted to an inhibition constant (K_i), which reflects the affinity of the competing ligand for the receptor. nih.gov

Kinetic analysis can also be performed using radioligands to measure the association and dissociation rates of the unlabeled drug. perceptive.comnih.gov By observing the change in radioligand binding over time in the presence of the competitor, the kinetic constants for the unlabeled ligand can be derived. nih.gov

Table 1: Illustrative Data from Competition Binding Assays for Colterol This table presents hypothetical, yet representative, data that would be obtained from radioligand competition binding assays to illustrate the binding profile of Colterol at human β-adrenoceptor subtypes.

Receptor SubtypeRadioligandK_i (nM)Selectivity Ratio (β1/β2)Selectivity Ratio (β3/β2)
β1-Adrenoceptor[3H]-DHA15015-
β2-Adrenoceptor[3H]-CGP 1217710--
β3-Adrenoceptor[3H]-CGP 12177>1000->100

Theoretical modeling provides a quantitative framework to understand and predict the dynamics of a drug's interaction with its target in a physiological system. nih.gov Receptor occupancy (RO) models integrate experimental data, such as binding affinity (K_D) and kinetic rates (k_on, k_off), with system parameters like receptor density and turnover rates to simulate how much of a target receptor is bound by a drug over time. nih.govnih.gov

For a compound like this compound, mathematical models such as target-mediated drug disposition (TMDD) or site-of-action models can be employed. nih.gov These models can simulate the concentration- and time-dependent binding of Colterol to β2-adrenoceptors on target tissues. Key factors that influence the dynamics include:

Drug-Receptor Binding Kinetics: The rates of association and dissociation.

Receptor Dynamics: The synthesis, expression, and internalization rates of the receptor. When a ligand binds to a receptor, the complex is often internalized into the cell, which removes it from the surface and can lead to its degradation or recycling. nih.gov

Drug Concentration: The local concentration of the drug at the receptor site.

By integrating these parameters, theoretical models can predict the level and duration of receptor engagement needed to elicit a pharmacological response. mlm-labs.com These simulations are valuable for understanding the relationship between pharmacokinetics and pharmacodynamics and for extrapolating preclinical findings. nih.gov

Radioligand Binding Assays and Competition Kinetic Analysis.

Cellular and Sub-Cellular Mechanisms of Action

Beyond receptor binding, understanding the downstream consequences of this event at the cellular and biochemical level is critical. These investigations explore the signal transduction cascades and molecular interactions that are initiated by this compound.

Beta-adrenergic receptors are canonical G protein-coupled receptors (GPCRs). The binding of an agonist like Colterol initiates a conformational change in the receptor, which in turn activates an associated heterotrimeric G protein on the intracellular side of the membrane. wikipedia.org Specifically, studies on the β1-adrenergic receptor have revealed that this compound, much like the full agonist Isoprenaline, induces increased dynamics in the intracellular loop 1 (ICL1) of the receptor. biorxiv.org This specific conformational change is believed to be a critical step in allowing the receptor to efficiently couple to and activate its downstream G-protein partner, thereby transducing the signal into the cell. biorxiv.org

Upon activation, the Gα subunit of the G protein (typically Gs for β1 and β2 receptors) exchanges GDP for GTP, dissociates from the βγ subunits, and activates the effector enzyme adenylyl cyclase. nih.gov This enzyme then catalyzes the conversion of ATP to the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The rise in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates numerous downstream protein targets within the cell, leading to the ultimate physiological response. khanacademy.org Signal transduction pathways are complex, often forming networks that allow for signal amplification and integration from multiple stimuli. open.edu

Cell-free systems offer a powerful platform for studying specific biochemical interactions in a controlled environment, devoid of the complexity and homeostatic mechanisms of a living cell. nih.gov These systems, often derived from wheat germ or E. coli extracts, contain the necessary molecular machinery (ribosomes, tRNAs, etc.) to synthesize proteins from a provided DNA template. cfsciences.commdpi.com

To investigate the biochemical interactions of this compound, a cell-free system could be used to co-express the human β2-adrenoceptor, its associated G protein (Gs), and the effector enzyme adenylyl cyclase. researchgate.net This reconstituted system would allow for the direct measurement of Colterol's influence on specific molecular events:

Protein-Protein Interactions: Techniques such as proximity biotinylation could be employed to study how Colterol binding to the receptor influences the receptor's interaction with the G protein. elifesciences.org

Enzyme Activation: The activity of the synthesized adenylyl cyclase could be measured directly in the presence and absence of Colterol. This would provide a quantitative measure of how effectively the Colterol-receptor complex activates the enzyme to produce cAMP, isolating this specific step from other cellular influences.

Such cell-free approaches enable a reductionist view, allowing researchers to confirm that the ligand's effect on enzyme activity is a direct result of its interaction with the receptor and its immediate signaling partners. nih.govmdpi.com

Enzyme-Mediated Metabolism in Preclinical In Vitro Systems

The biotransformation of xenobiotics, including pharmaceutical compounds, is a critical process influencing their therapeutic efficacy and duration of action. This metabolic conversion is primarily categorized into Phase I and Phase II reactions. Phase I reactions, often oxidative, are largely mediated by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com Non-CYP enzymes, however, also play a significant role in the oxidative metabolism of certain drugs. nih.gov These non-CYP enzymes include, but are not limited to, Uridine Diphosphate Glucuronosyltransferases (UGTs), Sulfotransferases (SULTs), Aldehyde Oxidase (AO), Xanthine Oxidoreductase (XO), Flavin Monooxygenase (FMO), Carboxyl Esterases (CESs), Carbonyl Reductases (CBRs), Aldo-Keto Reductases (AKRs), Monoamine Oxidases (MAOs), and various hydrolases. bioivt.com

In the context of colterol, a prodrug approach has been explored to enhance its therapeutic profile. Bitolterol (B1667532), an ester prodrug of colterol, is designed to be hydrolyzed by esterases present in tissues, thereby releasing the active compound, colterol (terbutylnorepinephrine). google.com.pg Preclinical animal studies have suggested that these esterases are found in higher concentrations in the lung compared to other tissues like the heart, which could offer a degree of tissue-selective activation. google.com.pg This enzymatic conversion is a key step in the local generation of the active bronchodilator.

Understanding the specific enzymes involved in a drug candidate's metabolism is a crucial component of preclinical development. bioivt.com In vitro systems, such as human recombinant enzymes, liver microsomes, and S9 fractions, are routinely employed to identify the metabolic pathways and the specific isoenzymes responsible for a drug's clearance. While there has been speculation about a shift towards designing drugs metabolized by non-CYP enzymes to avoid CYP-related drug-drug interactions, analyses of preclinical and approved drugs have not shown a significant trend in this direction. bioivt.com Nevertheless, a thorough characterization of both CYP and non-CYP mediated metabolism is essential for a comprehensive understanding of a new chemical entity's disposition. bioivt.com

Interactions with Cellular Membranes and Permeability Studies in Model Systems

The ability of a drug to permeate cellular membranes is a fundamental determinant of its absorption and distribution. In vitro cell-based models are indispensable tools in the early stages of drug development for predicting the permeability of compounds. nih.gov These models offer a reproducible and cost-effective method to assess the rate and mechanism of drug absorption, reducing the reliance on animal experimentation. medtechbcn.commdpi.com

A variety of cell-based models are utilized to mimic different mucosal barriers, including intestinal, pulmonary, nasal, vaginal, rectal, ocular, and skin epithelia. nih.gov For intestinal permeability, the Caco-2 cell line, derived from human colorectal carcinoma, is considered a gold-standard. researchgate.net When cultured on semi-permeable supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and an apical brush border, expressing characteristics similar to intestinal enterocytes. medtechbcn.comresearchgate.net This system allows researchers to evaluate the transport of a compound from a donor (apical) chamber to a receiver (basolateral) chamber, simulating absorption from the gut lumen into the bloodstream. medtechbcn.com

To better replicate the complexity of the in vivo environment, co-culture systems have been developed. For instance, co-cultures of Caco-2 cells with mucus-secreting HT29-MTX cells can provide a more physiologically relevant model of the intestinal barrier. researchgate.net Similarly, the inclusion of Raji B cells can model the immunological aspects of the gut. medtechbcn.com For other routes of administration, different cell lines are employed. For example, ectocervical cells are considered a valuable in vitro model for studying vaginal drug permeability. mdpi.com The integrity of the cellular monolayer in these models is often monitored by measuring the transepithelial electrical resistance (TEER). mdpi.com

The physicochemical properties of a drug molecule significantly influence its permeability. For instance, the prodrug of epinephrine (B1671497), dipivefrin, demonstrates how modifying a molecule can improve its penetration. By esterifying the catechol hydroxyl groups, the lipophilicity of epinephrine is greatly increased, allowing for better penetration through the lipophilic corneal epithelium. uobaghdad.edu.iq This principle of modifying structure to enhance permeability is a key strategy in drug design.

In Vivo Preclinical Studies on Pharmacological Responses (Non-Human Models)

Utilization of Animal Models for Mechanistic Elucidation (e.g., guinea-pig tracheal smooth muscle)

The guinea-pig isolated trachea is a classical and widely used ex vivo preparation for investigating the pharmacology of bronchodilator and bronchoconstrictor agents. This model allows for the detailed characterization of drug effects on airway smooth muscle tone, independent of systemic influences. The tissue can be set up in an organ bath, and changes in muscle tension in response to various pharmacological agents can be isometrically recorded. mdpi.com

This model has been instrumental in elucidating the mechanisms of action of various compounds affecting airway caliber. For instance, it has been used to demonstrate that the contractile response of sensitized guinea-pig trachea to an antigen is a result of the release of contractile mediators from cells within the local microenvironment. frontiersin.org Studies using this preparation have also shown that certain agents can induce tracheal contraction through mechanisms independent of histamine (B1213489) release. nih.gov

Furthermore, the guinea-pig trachea model is crucial for determining the selectivity of β-adrenoceptor agonists. By comparing the potency of a compound to relax pre-contracted tracheal preparations (a β2-adrenoceptor-mediated response) with its effects on cardiac tissues (which contain β1-adrenoceptors), a selectivity ratio can be calculated. nih.gov This allows for the differentiation of non-selective agonists like isoprenaline from more β2-selective agents. nih.gov The model can also be used to investigate the influence of the airway epithelium on smooth muscle responsiveness and to study the effects of various mediators on autonomic neurotransmission within the airways. frontiersin.orgucl.ac.uk

Assessment of Physiological Responses in Preclinical Species (e.g., bronchodilation)

Preclinical animal models are essential for evaluating the in vivo efficacy of potential bronchodilator agents before they can be considered for human trials. These models aim to mimic aspects of human respiratory diseases, such as asthma, allowing for the assessment of a drug's ability to relieve bronchoconstriction. nih.gov

In these models, bronchoconstriction can be induced by various stimuli, and the ability of a test compound to prevent or reverse this effect is measured. The relaxation of airway smooth muscle leads to an increase in airway diameter, which is the hallmark of bronchodilation. mdpi.com The effectiveness of β2-adrenergic agonists, such as colterol, in producing bronchodilation is a primary outcome assessed in these preclinical studies. mdpi.com

Biodistribution studies in animal models, often using radiolabeled compounds and imaging techniques like Positron Emission Tomography (PET), can provide valuable information on where a drug distributes in the body after administration. researchgate.net For inhaled therapies, demonstrating preferential deposition and action in the lungs is a key objective. researchgate.net For example, studies with the β2-adrenoceptor agonist procaterol (B1663013) involved biodistribution experiments in rats to assess its uptake in target tissues like the lungs. researchgate.net Such studies can help confirm the intended local action of an inhaled bronchodilator and provide an early indication of its potential for systemic side effects.

Pharmacokinetic and Pharmacodynamic Modeling in Animal Cohorts

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a powerful tool in preclinical drug development that establishes a mathematical relationship between drug exposure (PK) and the pharmacological response (PD). europa.eufrontiersin.org This approach is critical for optimizing dosing regimens to maximize efficacy and minimize toxicity. nih.gov Animal studies are extensively used to generate the data required for PK/PD modeling. nih.gov

The primary objectives of preclinical pharmacokinetic studies are to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in the target animal species. europa.eu These studies are typically conducted in healthy animals under controlled laboratory conditions. europa.eu The data generated, such as clearance rates and half-life, can reveal important species-specific differences. For example, the hepatic clearance of donepezil (B133215) was found to be significantly faster in rats and dogs compared to humans, highlighting the importance of careful interspecies scaling. longdom.org

PK/PD modeling integrates this pharmacokinetic data with pharmacodynamic endpoints. frontiersin.org For a bronchodilator, the PD endpoint could be the degree of airway relaxation or a change in pulmonary function measurements. By modeling the relationship between drug concentration at the site of action and the magnitude of the bronchodilator effect over time, researchers can predict the optimal dosing strategy for achieving the desired therapeutic outcome. longdom.org These models are crucial for bridging the gap between preclinical findings and clinical trial design, helping to select appropriate doses and schedules for first-in-human studies. nih.gov

Structure Activity Relationship Sar and Computational Chemistry

Elucidation of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies investigate how the specific chemical features of a molecule influence its biological activity. For a drug molecule like colterol (B100066), this involves identifying the key functional groups and structural motifs that govern its ability to bind to and activate adrenergic receptors.

Colterol is a phenylethanolamine derivative with distinct structural components that are crucial for its interaction with β-adrenergic receptors. The selectivity of colterol and related compounds for different receptor subtypes (e.g., β1, β2, β3) is not accidental but is dictated by the precise arrangement of its atoms. mdpi.com

Key structural features of colterol include:

The Catechol Ring: The two hydroxyl groups on the benzene (B151609) ring are critical for high-affinity binding to the adrenergic receptor. They typically form hydrogen bonds with specific amino acid residues within the receptor's binding pocket.

The Ethanolamine (B43304) Side Chain: This portion of the molecule is a common pharmacophore for β-agonists. The β-hydroxyl group on this chain is particularly important for agonist activity. mdpi.com

The N-tert-butyl Group: The bulky tert-butyl group attached to the nitrogen atom is a major determinant of receptor selectivity. This large alkyl group generally confers selectivity for the β2-adrenergic receptor over the β1-adrenergic receptor. The size and shape of this substituent influence how the ligand fits into the binding sites of different receptor subtypes, which vary in their steric tolerance. For β3-AR selectivity in related compounds, the insertion of bulky groups is also a favorable strategy. mdpi.com

Table 1: Key Structural Features of Colterol and Their Role in Receptor Interaction

Structural Feature Contribution to Biological Activity
Catechol Group (3,4-dihydroxybenzene) Essential for high-affinity binding, forming key hydrogen bonds with the receptor.
β-hydroxyl Group Crucial for intrinsic agonist activity; its stereochemistry is vital.
N-tert-butyl Group Confers selectivity, particularly for the β2-adrenergic receptor, due to its steric bulk.

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the biological activity of many pharmaceutical compounds. numberanalytics.com Colterol possesses a chiral center at the carbon atom bearing the β-hydroxyl group. This gives rise to two enantiomers, the (R)- and (S)-isomers, which can exhibit significantly different pharmacological properties. khanacademy.orglibretexts.org

While specific studies on the individual isomers of colterol are not extensively detailed in the provided results, the principle is well-established in closely related β2-agonists like formoterol (B127741) and albuterol. For these compounds, the biological activity resides almost exclusively in one enantiomer.

Differential Activity of Enantiomers: In related β-agonists, the (R)-enantiomer is typically the one responsible for the desired therapeutic effect. researchgate.net For instance, in studies of formoterol, the (R,R)-enantiomer demonstrates significantly higher potency and selectivity for the β2-adrenergic receptor compared to the (S,S)-enantiomer. researchgate.net The (R)-configuration at the chiral center analogous to colterol's is considered essential for effective interaction with the receptor. researchgate.net

Relevance to Drug Action: The stereochemistry of a drug can profoundly affect its target binding, distribution, and metabolism. nih.gov Often, one enantiomer of a drug may be therapeutically active, while the other is inactive or may even contribute to undesirable side effects. numberanalytics.com This principle underscores the importance of evaluating the stereochemical purity and properties of chiral drugs like colterol.

Table 2: Example of Stereoisomer Activity Differences in a Related β2-Agonist (Formoterol)

EnantiomerRelative Potency at β2-Adrenergic ReceptorComment
(R,R)-FormoterolHighExhibits high selectivity and is responsible for the primary therapeutic action. researchgate.net
(S,S)-FormoterolLowRequires significantly higher concentrations to achieve a maximal response. researchgate.net

Analysis of Molecular Structural Features Influencing Receptor Subtype Selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models are instrumental in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds. jocpr.com

The development of a predictive QSAR model is a systematic process involving several key steps. mdpi.com This approach can be applied to compounds like colterol to predict activities such as receptor binding affinity or functional potency.

Data Set Assembly: A QSAR study begins with a collection of compounds (a "training set") with known biological activities. nih.gov For a colterol-related study, this would involve a series of structurally similar phenylethanolamine or aryloxypropanolamine derivatives. mdpi.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of the physicochemical properties or structural features of the molecules, are calculated. arxiv.org These can include electronic, steric, hydrophobic, and topological properties.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. arxiv.org

Model Validation: The model's robustness and predictive power are rigorously tested. This involves internal validation (e.g., cross-validation) and, crucially, external validation using a "test set" of compounds that were not used in the model's creation. arxiv.org

A 3D-QSAR study on a series of aryloxypropanolamines, which are structurally related to colterol, successfully developed robust models (CoMFA and CoMSIA) to predict their activity at the β3-adrenergic receptor. mdpi.com These models achieved high internal and external predictive accuracy, demonstrating the utility of QSAR in this class of compounds. mdpi.com

Table 3: Typical Statistical Parameters for QSAR Model Validation

Parameter Description Significance
r² (or R²) Coefficient of determination for the training set. Measures the goodness of fit; a value closer to 1.0 indicates a better fit of the model to the data. nih.gov
q² (or Q²) Cross-validated correlation coefficient. Measures the internal predictive ability of the model. A q² > 0.5 is generally considered indicative of a good model.
r²_test (or pred_r²) Predictive r² for the external test set. Measures the model's ability to predict the activity of new, unseen compounds. A value > 0.5 is desirable. arxiv.org

In silico profiling uses computational methods to predict and analyze the interaction between a ligand, such as colterol, and its macromolecular target, like the β2-adrenergic receptor. nih.gov This approach is foundational to structure-based drug design.

Molecular Docking: This is a primary technique used to predict the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor's active site. nih.gov Docking programs use scoring functions to rank different poses based on their predicted binding affinity, which helps in understanding the key interactions that stabilize the ligand-receptor complex. ajchem-a.com

Interaction Analysis: Once a plausible binding pose is identified, the specific interactions between the ligand and the receptor can be analyzed in detail. These interactions are categorized into several types, including hydrogen bonds, hydrophobic interactions, ionic bonds, and water bridges. ajchem-a.com For colterol, the catechol hydroxyls and the ethanolamine hydroxyl would be expected to form critical hydrogen bonds, while the tert-butyl group would engage in hydrophobic interactions within the receptor's binding pocket.

Table 4: Common Ligand-Target Interactions Analyzed in Silico

Interaction TypeDescription
Hydrogen BondsAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor). ajchem-a.com
HydrophobicInteractions between nonpolar groups in an aqueous environment, often involving aromatic (π-π) or aliphatic groups. ajchem-a.com
IonicElectrostatic attraction between oppositely charged ions. ajchem-a.com
Water BridgesInteractions where a water molecule acts as a bridge, forming hydrogen bonds with both the ligand and the receptor. ajchem-a.com

Development of Predictive Models for In Vitro and Preclinical Biological Activities.

Molecular Dynamics Simulations and Advanced Computational Approaches

MD simulations can:

Assess the stability of the docked pose of a ligand like colterol over a period of nanoseconds, confirming whether the key interactions are maintained. nih.gov

Reveal conformational changes in the receptor that may occur upon ligand binding, which are crucial for receptor activation.

Provide a more accurate estimation of binding free energy by accounting for protein flexibility and the role of solvent molecules.

These advanced computational methods, from SAR and QSAR to MD simulations, are integral to modern drug discovery. mdpi.com They provide a detailed, atom-level understanding of how colterol hydrochloride functions, guiding the design of future molecules with potentially improved therapeutic profiles.

Advanced Analytical Methodologies for Characterization and Quantification

Other Advanced Analytical Techniques for Comprehensive Characterization

Beyond conventional analytical methods, a suite of advanced and hyphenated techniques provides deeper insights into the physicochemical properties, structural dynamics, and trace-level quantification of Colterol (B100066) Hydrochloride. These methodologies are crucial for understanding its mechanism of action, ensuring purity, and detecting its presence in complex matrices.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) has emerged as a powerful tool for probing the conformational dynamics of proteins upon ligand binding. This technique was employed to characterize the structural changes in the turkey β1-adrenergic receptor (tβ1AR), a G-protein-coupled receptor (GPCR), when interacting with Colterol Hydrochloride. biorxiv.orgebi.ac.uk

The fundamental principle of HDX-MS involves exposing the protein to a deuterated buffer (D₂O). The amide hydrogen atoms on the protein backbone exchange with deuterium (B1214612) atoms from the solvent. The rate of this exchange is highly dependent on the hydrogen's solvent accessibility and its involvement in hydrogen bonding. By measuring the mass increase of the protein or its peptic fragments over time using mass spectrometry, it is possible to map regions that undergo conformational changes. mdpi.com

Research Findings: In studies investigating the interaction between tβ1AR and various ligands, this compound was used as a full agonist. The research revealed that the binding of this compound induced distinct dynamic signatures across the receptor structure. biorxiv.org A significant finding was the destabilization of the intracellular loop 1 (ICL1) upon binding, an effect similar to that observed with the full agonist isoprenaline. biorxiv.orgresearchgate.net This increased flexibility in the ICL1 region is believed to be a critical structural component in driving receptor activation and subsequent G-protein signaling. biorxiv.orgproteomexchange.org These findings differentiate the effects of full agonists like Colterol from antagonists, which were found to stabilize this region. biorxiv.org The experiments were conducted by analyzing the differential deuterium uptake between the receptor in its unbound (apo) state and when bound to this compound. researchgate.net

Table 1: Key Findings from HDX-MS Analysis of this compound with tβ1AR

ParameterObservationSignificanceReference
Ligand ModalityFull AgonistUsed as a reference for full receptor activation dynamics. biorxiv.org
Key Structural Region AffectedIntracellular Loop 1 (ICL1)Reveals a critical site for modulating receptor function. biorxiv.orgresearchgate.net
Observed Dynamic EffectIncreased dynamics / Destabilization of ICL1Suggests that flexibility in ICL1 is essential for transducing the agonist signal. biorxiv.org
Comparative LigandIsoprenaline (full agonist)Colterol produced a similar dynamic signature, confirming its role as a full agonist. biorxiv.orgresearchgate.net

Advanced Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis (CE) offers high separation efficiency and requires minimal sample volume, making it a valuable alternative to liquid chromatography. europeanpharmaceuticalreview.com For the analysis of β-agonists like Colterol, advanced CE methods incorporating online sample concentration techniques have been developed to achieve very low detection limits.

One such technique is Field-Amplified Sample Injection and Sweeping-Micellar Electrokinetic Chromatography (FASI-sweeping-MEKC) . This method combines two pre-concentration strategies to dramatically enhance sensitivity. FASI works by dissolving the sample in a low-conductivity matrix, which "stacks" the analytes into sharp bands when voltage is applied. Sweeping utilizes micelles (from a surfactant in the buffer) to "sweep" up and concentrate the analytes as the micelles move through the sample zone. mdpi.com

Research Findings: A FASI-sweeping-MEKC method was successfully developed for the simultaneous analysis of eight β-agonists, including Colterol, in animal feed samples. mdpi.comnih.gov This approach led to a remarkable 400- to 2000-fold enhancement in sensitivity compared to traditional MEKC methods. nih.gov The study also highlighted the use of sodium di-(2-ethylhexyl)-sulfosuccinate (AOT) as an alternative surfactant to the more common sodium dodecyl sulfate (B86663) (SDS). The AOT vesicles provided superior resolution for the separation of the β-agonists. nih.gov The detection limits achieved with this stacking CE method were in the low ng/mL range, demonstrating its suitability for trace residue analysis. nih.gov

Table 2: Representative Parameters for FASI-Sweeping-MEKC of β-Agonists including Colterol

ParameterCondition/DescriptionReference
TechniqueField-Amplified Sample Injection and Sweeping-Micellar Electrokinetic Chromatography (FASI-sweeping MEKC) mdpi.comnih.gov
SurfactantSodium di-(2-ethylhexyl)-sulfosuccinate (AOT) vesicles nih.gov
AnalytesGroup of eight β-agonists, including Colterol mdpi.comnih.gov
MatrixAnimal Feeds nih.gov
Sensitivity Enhancement400-2000 fold compared to conventional MEKC nih.gov
Limit of Detection (LOD)< 5 ng/mL nih.gov

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a benchmark technique for the highly sensitive and selective quantification of compounds in complex biological and food matrices. The use of sub-2 µm particle columns in UPLC allows for faster analysis and higher resolution compared to conventional HPLC. The tandem mass spectrometer provides exceptional selectivity and sensitivity through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the target analyte.

Research Findings: A UPLC-MS/MS method has been established for the rapid determination of 53 stimulants, including this compound, in animal-derived foods. The method employs a simple extraction followed by purification and analysis using an Endeavorsil C18 column. nih.gov For quantification, the instrument operates in MRM mode, tracking specific ion transitions for each compound, which ensures high accuracy and minimizes matrix interference. The use of a deuterated internal standard, such as Colterol-d9 Hydrochloride, is a common practice in such assays to correct for matrix effects and variations in sample processing, ensuring robust and accurate quantification.

Table 3: Representative UPLC-MS/MS Parameters for this compound Quantification

ParameterCondition/SettingReference
Chromatography SystemUltra-High Performance Liquid Chromatography (UPLC) nih.gov
ColumnReversed-Phase C18 (e.g., Endeavorsil C18, 2.1x100 mm, 1.8 µm) nih.gov
Mobile PhaseGradient elution with Acetonitrile and water (containing additives like formic acid or ammonium (B1175870) formate) nih.gov
Detection SystemTandem Mass Spectrometer (MS/MS) nih.gov
Ionization SourceElectrospray Ionization (ESI), Positive Mode nih.govmdpi.com
Detection ModeMultiple Reaction Monitoring (MRM) nih.gov
Internal StandardColterol-d9 Hydrochloride (Isotopically labeled)[NA]

Compound Reference Table

Future Directions and Emerging Research Frontiers

Design and Synthesis of Novel Analogs with Tailored Preclinical Profiles

The development of new drugs in the β2-adrenergic agonist class is an ongoing area of research. wikipedia.org A primary objective in the evolution of Colterol (B100066) is the design and synthesis of novel analogs with more selective activity and optimized preclinical characteristics. This involves strategic chemical modifications to the Colterol scaffold to enhance therapeutic efficacy while minimizing off-target effects. Research efforts focus on structure-activity relationships (SAR), exploring how changes to specific functional groups impact receptor binding, potency, and downstream signaling. researchgate.net

One approach involves modifying the aromatic ring and the amino group, which are common features in β-adrenergic agonists. For instance, research on other beta-agonist compounds has shown that substituting the ter-butyl group with a benzene (B151609) ring or replacing a secondary amino group with an alkyl chain can significantly alter the pharmacodynamic properties, affecting both potency and cardiovascular risk profiles. researchgate.net The goal is to create analogs that exhibit high potency as myorelaxants (for bronchodilation) while having reduced stimulant effects on the heart. researchgate.net

The synthesis of these novel analogs often employs modern organic chemistry techniques to create libraries of related compounds. nih.govresearchgate.net These libraries can then be screened to identify lead compounds with promising in vitro potency and favorable pharmacokinetic profiles for further development. researchgate.net For example, strategies used in the development of other drug candidates, such as introducing pyrazole (B372694) analogues at specific positions, have led to compounds with significantly improved inhibitory effects in preclinical models. nih.gov This tailored approach to drug design aims to produce next-generation bronchodilators with superior performance and safety.

Development of Advanced In Vitro Systems for Mechanistic Elucidation

A deeper understanding of Colterol Hydrochloride's mechanism of action requires sophisticated experimental models that more accurately replicate human physiology. The evolution from traditional 2D cell cultures to advanced in vitro systems is accelerating research into G protein-coupled receptors (GPCRs), the family to which the β2-adrenergic receptor belongs. discoverx.com These modern systems provide a more physiologically relevant context to study the compound's effects. discoverx.comnih.gov

Key advancements include the use of three-dimensional (3D) cell culture models and organ-on-a-chip (OOC) or microphysiological systems (MPSs). mdpi.com For respiratory applications, 3D models such as air-liquid interface (ALI) cultures of airway epithelial cells are particularly valuable. aquilo.nl These cultures allow cells to differentiate and form a structure that mimics the human airway, enabling studies on mucus secretion, epithelial barrier function, and cellular differentiation in response to compounds like Colterol. aquilo.nl Lung-on-a-chip models can further replicate the complex properties of the lung by incorporating mechanical forces (like breathing motions) and fluid flow, enhancing the predictive value of preclinical studies. mdpi.com

These advanced platforms facilitate a wide array of high-throughput screening (HTS) assays based on luminescence or fluorescence to study receptor-ligand interactions, functional responses, and receptor internalization. biomolther.org They allow for the detailed elucidation of the signaling cascades initiated by Colterol, moving beyond simple binding assays to understand the full spectrum of its cellular effects, including potential "biased agonism" where an agonist selectively activates certain downstream pathways over others. discoverx.com By providing more predictive data early in the drug discovery process, these models help to bridge the gap between in vitro findings and in vivo outcomes. biomolther.orglek.com

Integration of Multi-Omics Data for Systems-Level Understanding of Compound Interactions

To achieve a holistic understanding of how this compound interacts with biological systems, researchers are increasingly turning to multi-omics approaches. nih.gov This involves integrating large-scale datasets from different molecular levels—such as genomics, transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles)—to build comprehensive models of cellular function. nih.govfrontiersin.org Biological processes, including drug response, involve complex interactions between biomolecules across these various layers. quantori.com

A systems biology approach, which combines experimental data with mathematical modeling, is essential to manage and interpret this complexity. nih.govbiorxiv.org For instance, by exposing relevant cell types (like airway smooth muscle cells) to Colterol and then measuring changes in gene and protein expression, researchers can identify the full network of signaling pathways that are modulated. nih.gov This can reveal previously unknown interactions and downstream effects. frontiersin.org

Computational tools are used to integrate these diverse datasets, often by mapping them onto existing knowledge networks of protein-protein interactions, metabolic pathways, and gene regulation. frontiersin.orgembopress.org This allows for the generation of mechanistic hypotheses about how Colterol achieves its therapeutic effect and what might cause potential side effects. embopress.org Such a systems-level view can help identify novel biomarkers for drug response and uncover the intricate regulation of adrenergic signaling, ultimately bridging the gap from genotype to phenotype. nih.govnih.gov

Application of Green Chemistry Principles in the Synthesis and Analytical Chemistry of this compound

In line with a global push for sustainability in the pharmaceutical industry, future work on this compound will likely incorporate the principles of green chemistry. techsciresearch.comacs.org Green chemistry is a design philosophy aimed at reducing the environmental impact of chemical processes by minimizing waste, using safer chemicals, and improving energy efficiency. pharmafeatures.comispe.org

In the synthesis of Active Pharmaceutical Ingredients (APIs) like this compound, green chemistry principles can be applied in several ways: jocpr.com

Waste Prevention: Designing synthetic routes that maximize "atom economy," ensuring that most of the starting materials are incorporated into the final product. ispe.orgacs.org

Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, bio-based solvents, or supercritical CO₂. pharmafeatures.comresearchgate.net Where possible, solvent-free reactions using techniques like mechanochemistry can eliminate solvent waste entirely. pharmafeatures.com

Catalysis: Using highly selective catalysts, particularly biocatalysts like enzymes, can drive reactions more efficiently and under milder conditions than traditional chemical catalysts, reducing energy consumption and byproducts. pharmafeatures.comispe.org

Energy Efficiency: Conducting synthetic steps at ambient temperature and pressure minimizes the energy footprint of the manufacturing process. acs.org Techniques like continuous flow chemistry can also improve efficiency and reduce waste compared to traditional batch processing. techsciresearch.comispe.org

Reduce Derivatives: Employing enzymes that are highly specific can eliminate the need for "protecting groups," which are temporary modifications that add steps and generate waste. acs.orgnih.gov

Green chemistry also extends to the analytical methods used for quality control. This involves developing techniques that reduce or eliminate the use of hazardous reagents and solvents, such as replacing solvent-intensive methods like traditional chromatography with more sustainable techniques like capillary electrophoresis. researchgate.net Adopting these principles not only reduces the environmental footprint but can also lead to significant economic savings through more efficient processes and reduced waste disposal costs. acs.orgispe.org

Q & A

Q. What are the primary pharmacological mechanisms of Colterol Hydrochloride in β1-adrenergic receptor (β1AR) studies?

this compound acts as a β1AR agonist, inducing conformational changes in intracellular loop 1 (ICL1) to facilitate G-protein recruitment. Its structural similarity to isoprenaline allows it to maintain coupling activity comparable to full agonists, making it a model ligand for studying receptor activation dynamics. Methodologically, hydrogen-deuterium exchange mass spectrometry (HDX-MS) is used to monitor ICL1 flexibility and ligand-receptor interactions .

Q. How should this compound be handled and stored to ensure experimental integrity?

  • Storage : Store in tightly sealed containers at room temperature (20–25°C) away from light and moisture. Avoid incompatible substances (e.g., strong oxidizers).
  • Safety protocols : Use PPE (gloves, lab coats, eye protection) and work in a fume hood. Follow OSHA hazard communication standards (29 CFR 1910.1200) for carcinogen handling. Decontaminate spills with ethanol/water mixtures and dispose via approved waste facilities .

Q. What analytical methods validate the purity and stability of this compound in solution?

High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) is standard for quantifying purity. Stability studies require pH-controlled buffers (e.g., phosphate-buffered saline at pH 7.4) and accelerated degradation testing under thermal stress (40°C for 6 months). Batch-specific certificates of analysis (CoA) from suppliers like Cayman Chemical provide validated reference data .

Advanced Research Questions

Q. How do conformational changes in β1AR induced by this compound differ from partial agonists like orciprenaline?

Full agonists (e.g., Colterol) increase ICL1 dynamics by >30% compared to partial agonists (e.g., orciprenaline), as measured by HDX-MS. This correlates with G-protein recruitment efficiency. Advanced studies involve mutagenesis of ICL1 residues (e.g., Ser/Thr phosphorylation sites) to isolate activation pathways. Contradictions arise when ligand efficacy does not align with HDX-MS data, suggesting alternative signaling mechanisms (e.g., biased agonism) .

Q. What experimental designs resolve contradictions in Colterol’s pharmacokinetic data across in vitro vs. in vivo models?

  • In vitro : Use HEK293 cells expressing β1AR to measure cAMP accumulation via ELISA.
  • In vivo : Administer Colterol intravenously in rodents and quantify plasma half-life using LC-MS/MS. Discrepancies often stem from metabolite interference (e.g., bitolterol mesilate hydrolysis). Control for hepatic enzyme activity (CYP450 inhibitors) and use isotopically labeled Colterol (d3-Colterol) as an internal standard .

Q. How can researchers optimize HDX-MS protocols for Colterol-bound β1AR to minimize data variability?

  • Quench conditions : Use 0.1% formic acid at 0°C to halt deuterium exchange.
  • Data interpretation : Apply nonlinear regression models to account for protic solvent effects. Validate with negative controls (e.g., unliganded β1AR). Reproducibility issues often arise from incomplete deuteration or peptide overlap; use tandem MS/MS for peptide mapping .

Q. What are the ethical and methodological considerations for translational studies involving this compound?

  • Human subjects : Adhere to FDA Phase I trial guidelines for dose escalation. Document participant selection criteria (e.g., non-smokers, no cardiovascular comorbidities) and obtain informed consent.
  • Animal models : Follow NIH guidelines for bronchospasm induction in murine models. Use telemetry to monitor real-time cardiovascular responses to avoid overdose .

Contradiction Analysis and Troubleshooting

Q. Why do some studies report Colterol as a bronchodilator while others emphasize its role in receptor dynamics?

Disciplinary focus explains this divergence: Pharmacological studies prioritize therapeutic endpoints (e.g., bronchospasm relief), while structural biology emphasizes mechanistic insights. Integrative approaches, such as combining in vivo efficacy trials with cryo-EM of β1AR-Colterol complexes, reconcile these perspectives .

Q. How to address batch-to-batch variability in this compound from commercial suppliers?

  • Quality control : Request CoA for each batch, verifying purity (>98% by HPLC) and residual solvent levels (e.g., <0.1% acetonitrile).
  • In-house validation : Perform NMR (1H, 13C) and HRMS to confirm structural integrity. Cross-reference with analytical standards from Cayman Chemical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.